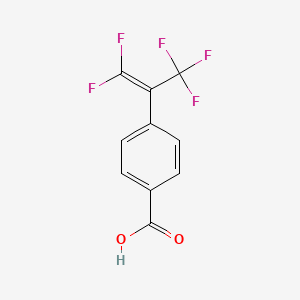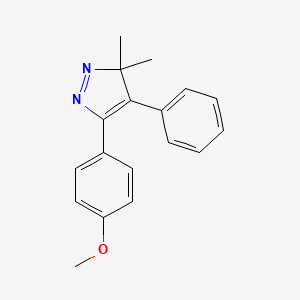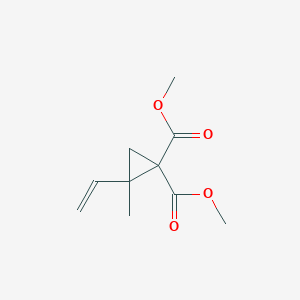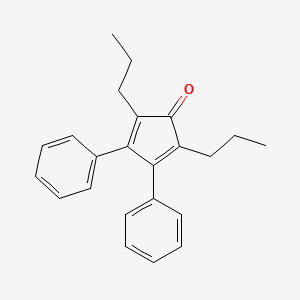
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is an organic compound belonging to the cyclopentadienone family. This compound is characterized by its unique structure, which includes a cyclopentadienone core substituted with phenyl and propyl groups. It is a valuable building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- typically involves the condensation of aromatic α-diketones with acetone derivatives. One common method is the double aldol condensation of benzil and dibenzyl ketone in the presence of a basic catalyst . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopentadiene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or propyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, cyclopentadiene derivatives, and substituted phenyl or propyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the specific pathway involved. The cyclopentadienone core plays a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopentadienone: A similar compound with methyl and phenyl substituents.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and propyl groups enhances its versatility in synthetic applications and its potential as a research tool .
Properties
CAS No. |
61202-93-5 |
|---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3,4-diphenyl-2,5-dipropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H24O/c1-3-11-19-21(17-13-7-5-8-14-17)22(18-15-9-6-10-16-18)20(12-4-2)23(19)24/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI Key |
MGUOUVMLNBFFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C1=O)CCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


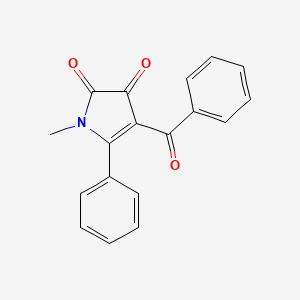
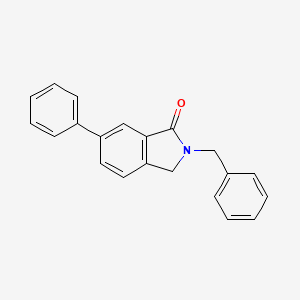
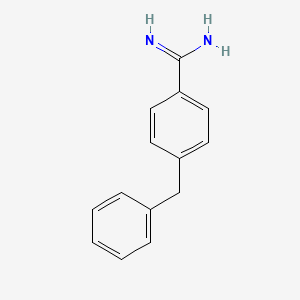
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
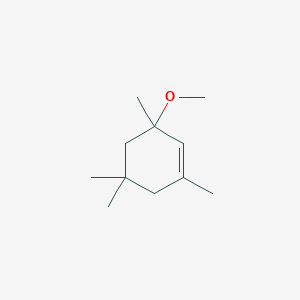
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
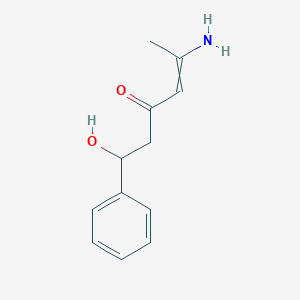
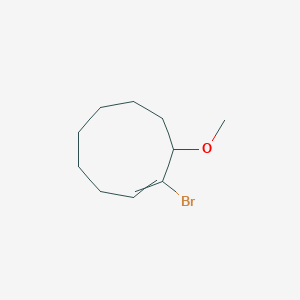
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
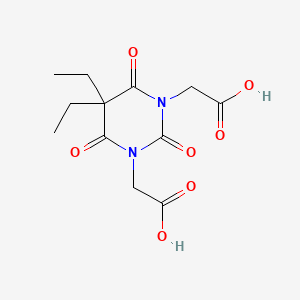
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
